molecular formula C23H26ClN3O2 B13867412 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride CAS No. 172854-55-6

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride

Cat. No.: B13867412
CAS No.: 172854-55-6
M. Wt: 411.9 g/mol
InChI Key: NUDSRNNZTVHCKY-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride (CAS: 172854-55-6; systematic name: C23H27Cl2N3O2) is a benzamide derivative with notable pharmacological activity. It is primarily recognized as a serotonin receptor antagonist, targeting the 5-hydroxytryptamine (5-HT) receptor family . The compound features a benzamide core substituted with a hydroxy group at position 4, a dimethylaminopropyl chain at position 3, and a 4-pyridinylphenyl group at the N-position. This structural configuration contributes to its high affinity for serotonin receptors, particularly 5-HT1B/1D subtypes, as evidenced by a reported Ki value of 32.3 nM .

The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for preclinical studies. Its synthesis and pharmacological characterization have been documented in receptor-binding assays and functional studies, where it demonstrates competitive antagonism .

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDSRNNZTVHCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169413
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172854-55-6
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172854556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3MCW3DHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of the Benzamide Core

The core structure involves a 4-hydroxy-3-substituted benzamide moiety. The starting material is often a 4-hydroxy-3-(3-dimethylaminopropyl)benzoic acid or its activated derivative (e.g., acid chloride or anhydride). The activation of the carboxyl group is essential for efficient amide bond formation.

Activation methods include:

  • Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Formation of active esters or use of coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of catalysts like HOBt or DMAP.

Amide Bond Formation with the Amine Component

The amine component is 4-(4-pyridinyl)phenylamine or its derivatives. The amide bond is formed by reacting the activated benzoic acid derivative with this amine under controlled conditions.

Typical reaction conditions:

  • Use of an inert solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Presence of a base such as triethylamine or an inorganic base (e.g., potassium hydroxide) to neutralize the acid by-products.
  • Reaction temperatures ranging from 0°C to reflux depending on the reagents.

Formation of the Hydrochloride Salt

After the amide formation, the free base is converted into its monohydrochloride salt to enhance its pharmacological properties.

Salt formation procedure:

  • Treatment of the free base with hydrochloric acid in an appropriate solvent system, typically methanol-water mixtures.
  • Use of concentrated hydrochloric acid under mild heating or stirring.
  • Isolation of the salt by filtration or crystallization, often yielding a dihydrate form.

Representative Synthetic Scheme

Step Reactants Reagents/Conditions Product
1 4-hydroxy-3-(3-dimethylaminopropyl)benzoic acid SOCl₂, reflux 4-hydroxy-3-(3-dimethylaminopropyl)benzoyl chloride
2 4-hydroxy-3-(3-dimethylaminopropyl)benzoyl chloride + 4-(4-pyridinyl)phenylamine Base (e.g., triethylamine), solvent (DCM), 0°C to RT 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide (free base)
3 Free base + HCl (conc.) Methanol/water, RT This compound (salt)

In-Depth Research Findings and Notes

Patent Literature Insights

  • According to US Patent US7169791B2, amide bond formation is achieved by reacting an activated carboxylic acid derivative with an amine in the presence of dehydrating agents and bases, sometimes with catalysts, under inert solvents. Protecting groups may be used if needed and removed after coupling.

  • The patent suggests flexibility in the choice of activating agents and bases, highlighting the importance of reaction conditions optimization for yield and purity.

  • The conversion of the free amide compound into its hydrochloride salt is typically carried out by treatment with hydrochloric acid in a methanol-water medium, yielding preferably a dihydrate salt form.

Chemical Stability and Salt Formation

  • The hydrochloride salt form improves the compound's solubility and stability, which is crucial for pharmaceutical applications.

  • The dihydrate form of the salt is often preferred due to better crystallinity and handling properties.

Comparative Preparation Approaches

  • While direct acid chloride formation and coupling is common, alternative methods such as carbodiimide-mediated coupling can also be employed to avoid harsh reagents and conditions.

  • The choice of solvent and temperature plays a critical role in minimizing side reactions and maximizing yield.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Comments
Starting acid 4-hydroxy-3-(3-dimethylaminopropyl)benzoic acid Commercially available or synthesized
Activation reagent Thionyl chloride (SOCl₂) or carbodiimides (DCC, EDC) SOCl₂ preferred for acid chloride formation
Amine component 4-(4-pyridinyl)phenylamine Free amine or protected derivatives
Solvent Dichloromethane, tetrahydrofuran, dimethylformamide Depends on reagent solubility
Base Triethylamine, potassium hydroxide Neutralizes HCl or acid by-products
Temperature 0°C to reflux Controlled to optimize reaction rate and selectivity
Salt formation HCl in methanol/water Forms monohydrochloride dihydrate salt
Yield range 60-90% (typical) Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of inflammatory mediators or modulation of neurotransmitter systems, depending on the context of its use.

Comparison with Similar Compounds

GR125743 (N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide)

  • Structure : Shares a benzamide backbone and pyridinylphenyl group but differs in substituents: a methoxy group at position 4 and a piperazinyl group at position 3.
  • Pharmacology : Targets 5-HT1B/1D receptors but exhibits lower potency (Ki > 100 nM) compared to the target compound .
  • Key Difference : The absence of a hydroxy group and the presence of a piperazinyl moiety reduce binding efficiency.

GR113808 ([1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl-1-methyl-1H-indole-3-carboxylate)

  • Structure: A non-benzamide indole derivative with a sulfonamide group.
  • Pharmacology : Potent 5-HT4 receptor antagonist (Ki < 1 nM) but lacks activity at 5-HT1B/1D receptors .
  • Key Difference : Structural divergence results in distinct receptor selectivity.

4-Chloro-N-[3-(dimethylamino)propyl]benzamide (Compound 15)

  • Structure: Simplified benzamide with a chloro substituent at position 4 and dimethylaminopropyl chain.
  • Pharmacology : Activates soluble guanylate cyclase (sGC) at micromolar concentrations, unrelated to serotonin receptors .
  • Key Difference : The absence of a hydroxy group and pyridinylphenyl substituent shifts the target to sGC.

Pharmacokinetic and Binding Affinity Comparisons

Compound Name Target Receptor Ki (nM) Key Structural Features
Target Compound 5-HT1B/1D 32.3 4-hydroxy, dimethylaminopropyl, pyridinyl
GR125743 5-HT1B/1D >100 4-methoxy, piperazinyl, pyridinyl
GR113808 5-HT4 <1 Indole-carboxylate, sulfonamide
Compound 15 sGC ~1000 4-chloro, dimethylaminopropyl

Notes:

  • The hydroxy group in the target compound enhances hydrogen bonding with serotonin receptors, explaining its superior Ki compared to GR125743 .
  • Pyridinylphenyl substitution is critical for 5-HT1B/1D affinity, as seen in the inactivity of Compound 15 at these receptors .

Therapeutic Implications

  • Target Compound : Investigated for migraine and depression due to 5-HT1B/1D antagonism .
  • GR113808 : Used in gastrointestinal motility studies .
  • Compound 15 : Explored for cardiovascular applications via sGC modulation .

Biological Activity

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride, also known as GR 55562, is a compound with notable pharmacological properties. It has been identified primarily as a selective antagonist for the 5-HT1B and 5-HT1D serotonin receptors, which are implicated in various neurophysiological processes and pathologies, including anxiety, depression, and migraine disorders.

  • Molecular Formula : C23H26ClN3O2
  • Molecular Weight : 411.93 g/mol
  • CAS Number : 172854-55-6

GR 55562 functions as a dual antagonist for the serotonin receptors 5-HT1B and 5-HT1D. These receptors are involved in the modulation of neurotransmitter release in the central nervous system (CNS). By inhibiting these receptors, GR 55562 may alter the levels of serotonin and other neurotransmitters, potentially leading to therapeutic effects in mood disorders and pain management.

Receptor Binding Affinity

Studies have demonstrated that GR 55562 exhibits significant binding affinity for both the 5-HT1B and 5-HT1D receptors. This selectivity is crucial for reducing side effects associated with broader-spectrum serotonin receptor antagonists.

Receptor TypeBinding Affinity (Ki, nM)
5-HT1B<10
5-HT1D<10

Pharmacological Effects

Research indicates that GR 55562 can effectively reduce hyperalgesia and allodynia in animal models, suggesting its potential utility in pain management. Its impact on serotonin pathways may also contribute to anxiolytic effects.

Study on Pain Management

A study conducted on rat models demonstrated that administration of GR 55562 significantly decreased pain responses induced by inflammatory agents. The results indicated a reduction in both mechanical and thermal hyperalgesia, supporting its role as an analgesic agent.

Anxiety Models

In a separate study focusing on anxiety-like behaviors, GR 55562 was shown to reduce anxiety levels in the elevated plus maze test, indicating its potential as an anxiolytic compound. The compound's ability to modulate serotonin levels likely contributes to this effect.

Research Findings

Recent findings have expanded the understanding of GR 55562's biological activity:

  • Neuroprotective Properties : Preliminary studies suggest that GR 55562 may exhibit neuroprotective effects against excitotoxicity in neuronal cell cultures.
  • Antidepressant-like Effects : In chronic unpredictable stress models, GR 55562 administration led to improvements in depressive-like behaviors, further emphasizing its potential therapeutic applications.
  • Synergistic Effects : Co-administration with other antidepressants has shown enhanced efficacy in preclinical models, indicating possible benefits in combination therapy.

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions, including esterification, saponification, and purification. Key steps include:

  • Esterification : Reacting hydroxyl-substituted benzoic acids with alcohols under reflux (e.g., ethanol or methanol) using acid catalysts like sulfuric acid .
  • Saponification : Hydrolysis of esters using aqueous NaOH or KOH to yield carboxylic acid intermediates .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (solvents: ethanol/water) .
    Structural Confirmation : Intermediates are characterized via ¹H NMR (e.g., aromatic protons at δ 7.74 ppm) and mass spectrometry (e.g., [M+H]⁺ peaks) .

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., dimethylamino protons at δ 2.3–2.5 ppm; pyridinyl aromatic protons at δ 8.2–8.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., Anal. C: 62.1%, H: 6.5%, N: 8.7%) .

Q. What are recommended storage conditions to maintain stability?

Methodological Answer:

  • Storage : -20°C in airtight, light-protected containers (evidenced for similar hydrochlorides) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., bacterial AcpS-PPTase inhibition, IC₅₀ determination via kinetic readouts) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in target cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent ratio, temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Apply a central composite design to model interactions (e.g., reflux time vs. esterification efficiency) .
  • Validation : Replicate optimal conditions (e.g., 72% yield at 12h reflux, ethanol/water 3:1) and compare with predicted values .

Q. How to resolve contradictions in reported biological targets (e.g., enzyme vs. receptor activity)?

Methodological Answer:

  • Orthogonal Assays : Perform competitive binding assays (e.g., SPR for receptor affinity) alongside enzyme activity assays (e.g., PPTase inhibition) .
  • Gene Knockdown : Use siRNA targeting suspected enzymes (e.g., AcpS-PPTase) to assess impact on compound efficacy .
  • Computational Docking : Compare binding energies to enzyme active sites (e.g., AutoDock Vina) vs. receptor pockets .

Q. How to design a structure-activity relationship (SAR) study for analog synthesis?

Methodological Answer:

  • Core Modifications : Vary substituents on the benzamide (e.g., -OH to -OCH₃) and pyridinyl groups (e.g., 4-pyridinyl vs. 3-pyridinyl) .
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen-bond donors/acceptors .
  • Biological Testing : Screen analogs against primary (e.g., bacterial growth inhibition) and off-target (e.g., cytotoxicity) endpoints .

Q. What computational methods predict metabolic stability?

Methodological Answer:

  • Metabolite Identification : Use CYP450 docking (e.g., CYP3A4, CYP2D6) to predict oxidation sites (e.g., dimethylamino demethylation) .
  • QSAR Models : Train models on datasets like PubChem BioAssay to correlate logP, polar surface area, and microsomal half-life .
  • In Silico Toxicity : Apply ADMET Predictor to flag hepatotoxicity risks from reactive metabolites .

Q. How to address batch-to-batch variability in biological activity?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to quantify byproducts (e.g., dehydrochlorinated species) and correlate with bioactivity .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with forced degradation (e.g., 0.1M HCl, 40°C) to monitor potency loss .
  • Bioassay Standardization : Include internal controls (e.g., reference inhibitors) to normalize inter-experiment variability .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure compound-induced protein stabilization via western blot .
  • Photoaffinity Labeling : Synthesize a photoactive analog (e.g., aryl azide derivative) to crosslink and isolate target proteins .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking suspected targets and assess compound efficacy loss .

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